Product packaging for Fmoc-Asp-OMe(Cat. No.:CAS No. 145038-52-4)

Fmoc-Asp-OMe

Cat. No.: B613447
CAS No.: 145038-52-4
M. Wt: 369.4 g/mol
InChI Key: UEUZUMRMWJUEMK-KRWDZBQOSA-N
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Description

Contextualization within Protected Amino Acid Derivatives

In the field of chemical synthesis, particularly for peptides and proteins, amino acids are rarely used in their natural, unprotected state. Instead, chemists employ "protected amino acid derivatives" to control reactivity and ensure the formation of the correct chemical bonds. The synthesis of a peptide chain requires the sequential addition of amino acids, forming a peptide bond between the carboxyl group of one amino acid and the amino group of the next. To prevent unwanted side reactions, such as self-polymerization or reactions at the amino acid side chains, temporary protecting groups are attached to reactive sites. peptide.com

Fundamental Role in Peptide Synthesis Methodologies

The fundamental role of Fmoc-Asp-OMe is to serve as a precisely controlled building block for incorporating aspartic acid into a growing peptide chain. lookchem.com Its utility is rooted in the principles of orthogonal protection schemes in SPPS. peptide.com An orthogonal system uses two or more different types of protecting groups that can be removed under distinct chemical conditions without affecting the others.

In the case of Fmoc-based synthesis, the N-α-Fmoc group is temporary and is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). brieflands.comnih.gov This deprotection step exposes the free amino group, making it ready to react with the activated carboxyl group of the next incoming Fmoc-protected amino acid. The side chains of the amino acids, however, are typically protected with groups that are stable to this base treatment but can be removed at the end of the synthesis using a strong acid, a process known as final cleavage. peptide.com this compound is specifically designed for situations where the β-carboxyl group of the aspartic acid side chain is intended to be unprotected or modified during the synthesis, while the α-carboxyl group is temporarily masked as a methyl ester.

Historical Development and Significance of Aspartic Acid Protection in Fmoc Chemistry

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field. nih.gov The initial strategies were based on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection. In 1970, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced, and by the late 1970s, it was adapted for SPPS, establishing the Fmoc/tBu orthogonal strategy. peptide.comnih.gov This approach avoided the repeated use of moderate acid for N-α-deprotection, which could cause degradation of sensitive peptide sequences. nih.gov

Despite the advantages of Fmoc chemistry, the incorporation of certain amino acids, particularly aspartic acid, presented significant challenges. The most serious side reaction associated with aspartic acid during Fmoc SPPS is the formation of an aspartimide (a succinimide (B58015) derivative). nih.goviris-biotech.de This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal and involves the peptide backbone nitrogen attacking the side-chain ester of the aspartic acid residue. iris-biotech.deiris-biotech.de Aspartimide formation is highly problematic as it can lead to a mixture of undesired by-products, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. nih.goviris-biotech.de

This challenge spurred extensive research into optimal side-chain protection for aspartic acid. The standard protecting group, the tert-butyl (OtBu) ester found in Fmoc-Asp(OtBu)-OH, was often insufficient to completely prevent aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs. biotage.comresearchgate.net In response, chemists developed alternative protecting groups with increased steric bulk to physically hinder the cyclization reaction. iris-biotech.debiotage.com Derivatives such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH were introduced and shown to be more effective at suppressing the side reaction. researchgate.netnih.gov The use of a methyl ester (OMe) on the side chain, as in Fmoc-Asp(OMe)-OH, represents another strategy within this developmental landscape, aimed at balancing protection with specific reactivity requirements during peptide synthesis. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B613447 Fmoc-Asp-OMe CAS No. 145038-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZUMRMWJUEMK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654094
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145038-52-4
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
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Synthetic Methodologies for Fmoc Asp Ome and Its Advanced Derivatives

Established Synthetic Pathways to Fmoc-Asp-OMe

The creation of N-α-Fmoc-L-aspartic acid β-methyl ester, or Fmoc-Asp(OMe)-OH, involves a multi-step process requiring careful control of protecting group chemistry to ensure regioselectivity and high purity. peptide.com The primary challenges lie in differentiating the two carboxylic acid groups and the alpha-amino group of the parent aspartic acid molecule.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its base lability, which allows for mild deprotection conditions that are orthogonal to many side-chain protecting groups. altabioscience.com The standard procedure for introducing the Fmoc group onto an amino acid involves the reaction of the amino acid with an Fmoc-donating reagent in the presence of a base.

The protection of the alpha-amino group is a critical first step to prevent self-polymerization during subsequent activation of the carboxyl group. altabioscience.com Common reagents for this transformation include 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, with a mild inorganic base like sodium bicarbonate or sodium carbonate to facilitate the reaction. For instance, L-aspartic acid can be reacted with benzyl (B1604629) chloroformate in the presence of NaHCO3 to yield N-Cbz-L-aspartic acid, a similar process to Fmoc protection. rasayanjournal.co.in This process yields the N-α-Fmoc-amino acid, which can then be carried forward for side-chain modification.

A significant challenge in the synthesis of Fmoc-Asp(OMe)-OH is the selective esterification of the β-carboxylic acid while leaving the α-carboxylic acid free for peptide bond formation. One effective method involves the use of chlorotrimethylsilane (B32843) (TMSCl) in the desired alcohol, such as methanol. researchgate.net TMSCl serves as an acid catalyst precursor for the selective esterification of the side-chain (ω-carboxylic) function of aspartic acid. researchgate.net This method is advantageous as it can proceed without the need for base and allows for the formation of the β-ester with high selectivity over the α-carboxylic acid. researchgate.nettandfonline.com

Alternatively, the synthesis can commence with a pre-formed aspartic acid β-ester, such as H-Asp(OMe)-OH. This starting material, with its side chain already esterified, can then undergo N-terminal protection with an Fmoc reagent as described in section 2.1.1. This route circumvents the challenge of selective esterification on the N-protected di-acid. The resulting product, Fmoc-Asp(OMe)-OH, is then purified and ready for use as a building block in peptide synthesis. peptide.comlookchem.com

Strategic Protection of the Alpha-Amino Group with Fmoc

Innovations in the Synthesis of Modified Fmoc-Aspartate Derivatives

While Fmoc-Asp(OMe)-OH is a useful building block, research has driven the development of modified derivatives to address specific challenges in peptide synthesis, such as improving proteolytic stability or preventing common side reactions.

N-methylation of the peptide backbone is a key strategy for enhancing the pharmacokinetic properties of therapeutic peptides by increasing their resistance to enzymatic degradation and improving membrane permeability. The synthesis of N-methylated Fmoc-amino acids can be achieved through several routes, with a particularly efficient method involving the formation of an intermediate 5-oxazolidinone. researchgate.net

This process involves two main steps:

Oxazolidinone Formation: The parent N-Fmoc-amino acid (e.g., Fmoc-Asp-OH derivative) is reacted with paraformaldehyde in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). This reaction forms a bicyclic oxazolidinone intermediate. researchgate.net

Reductive Opening: The oxazolidinone ring is then reductively opened to yield the N-methylated product. This reduction is typically performed using a reducing agent like triethylsilane (TES) in the presence of a Lewis acid. researchgate.net

This methodology provides a high-yielding and environmentally cleaner route to various Fmoc-N-methyl-α-amino acids, including Fmoc-N-Me-Asp(OMe)-OH, which can then be incorporated into peptide sequences. researchgate.net

A major side reaction associated with aspartic acid residues in Fmoc-based SPPS is the formation of aspartimide. iris-biotech.de This intramolecular cyclization is catalyzed by the basic conditions (e.g., piperidine) used for Fmoc deprotection and can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide. iris-biotech.deiris-biotech.de To address this, a key strategy has been to increase the steric bulk of the β-carboxyl protecting group to physically hinder the backbone amide's nucleophilic attack that initiates cyclization. researchgate.netnih.gov

This approach has led to the development of numerous bulky ester groups that are significantly more effective at suppressing aspartimide formation than the standard tert-butyl (OtBu) group. iris-biotech.denih.gov

Among the most successful sterically hindered protecting groups are the β-trialkylmethyl esters. These groups are designed as homologated versions of the tert-butyl group, where the methyl groups are replaced with longer alkyl chains to create a more sterically demanding shield around the ester carbonyl. iris-biotech.denih.gov

Fmoc-Asp(OEpe)-OH: Here, the Epe group is 3-ethyl-pent-3-yl. This derivative offers substantially more protection against aspartimide formation than both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH (3-methyl-pent-3-yl ester). nih.govmerckmillipore.com

Fmoc-Asp(OPhp)-OH: The Php (4-n-propyl-hept-4-yl) group provides even greater steric hindrance. nih.govgoogle.com

Fmoc-Asp(OBno)-OH: The Bno (5-n-butyl-non-5-yl) group is one of the most effective protecting groups developed for this purpose, proving highly efficient at minimizing aspartimide-related by-products, even in challenging sequences like Asp-Gly. nih.govgoogle.comalfa-chemistry.commerckmillipore.com

The effectiveness of these protecting groups has been demonstrated in studies using model peptides known to be susceptible to aspartimide formation. google.commerckmillipore.com In a test simulating 100 cycles of Fmoc deprotection, the Bno protecting group limited the aspartimide side reaction to a rate of just 0.04% per cycle, a significant improvement over other groups. google.com

Comparative Performance of Sterically Hindered Protecting Groups in Suppressing Aspartimide Formation
Protecting Group (R in Fmoc-Asp(OR)-OH)Target Peptide (%)Aspartimide (%)Piperidide (%)Decay per Cycle (%)Half-life (Cycles)
Mpe (3-methyl-3-pentyl)58.24.337.50.5140
Epe (3-ethyl-3-pentyl)81.03.016.00.2365
Php (4-propyl-4-heptyl)90.81.08.20.09800
Bno (5-butyl-5-nonyl)95.50.93.60.041670

*Data derived from a study involving prolonged piperidine (B6355638) treatment of the H-Val-Lys-Asp-Asn-Tyr-Ile-OH peptide sequence. google.com

The synthesis of these advanced derivatives typically involves the esterification of an N-protected aspartic acid with the corresponding bulky trialkyl carbinol. Their use in Fmoc SPPS has been shown to significantly increase the purity and yield of the final peptide product, especially in long or difficult syntheses, without negatively impacting coupling efficiency. google.commerckmillipore.com

Design and Preparation of Sterically Hindered Beta-Carboxyl Protecting Groups for Fmoc-Aspartate

Ylide-Based Protecting Groups (e.g., Cyanosulfurylides, Cyanopyridiniumylides) for Aspartic Acid

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a side reaction that can lead to impurities and reduced yields. peptide.comnih.gov This occurs through the cyclization of the aspartic acid side chain, particularly under the basic conditions used for Fmoc group removal. peptide.comiris-biotech.de To address this, ylide-based protecting groups have emerged as a powerful strategy.

Cyanosulfurylides (CSY):

The cyanosulfurylide (CSY) group offers a robust solution to prevent aspartimide formation. nih.gov Unlike traditional ester-based protecting groups that are susceptible to nucleophilic attack, the CSY group masks the carboxylic acid functionality with a stable carbon-carbon bond. iris-biotech.deug.edu.pl This zwitterionic protecting group is exceptionally stable under the standard conditions of Solid-Phase Peptide Synthesis (SPPS), including strong acids, bases, and reducing agents. nih.gov

The synthesis of the required building block, Fmoc-Asp(CSY)-OH, can be achieved from the commercially available Fmoc-Asp(OH)-OtBu in a two-step process. sigmaaldrich.com The polar nature of the CSY group can also enhance the solubility of the growing peptide chain, mitigating aggregation issues during synthesis. ug.edu.pl

Deprotection of the CSY group is typically performed after the peptide has been cleaved from the resin and globally deprotected. sigmaaldrich.com This is achieved through an oxidative reaction using an electrophilic halogen species, such as N-chlorosuccinimide (NCS), in an aqueous solution. nih.govsigmaaldrich.com This process selectively cleaves the C-C bond, regenerating the free carboxylic acid. nih.gov While highly effective, this deprotection step is not compatible with certain sensitive residues like methionine and some cysteine protecting groups, which can be oxidized under these conditions. sigmaaldrich.comsigmaaldrich.com

Cyanopyridiniumylides (CyPY):

Protecting GroupKey FeaturesDeprotection ConditionCompatibility
Cyanosulfurylide (CSY) Stable C-C bond, prevents aspartimide, enhances solubility. nih.goviris-biotech.deug.edu.plOxidative (e.g., NCS). nih.govsigmaaldrich.comNot compatible with Met, some Cys protecting groups. sigmaaldrich.comsigmaaldrich.com
Cyanopyridiniumylide (CyPY) Suppresses aspartimide formation. researchgate.netAcidic hydrolysis. sigmaaldrich.comresearchgate.netCompatible with all common residues and protecting groups. sigmaaldrich.comresearchgate.net
Phenylisopropyl (OPP) Ester Derivatives

Another strategy to minimize aspartimide formation involves the use of sterically hindered ester protecting groups for the aspartic acid side chain. peptide.com The 2-phenylisopropyl (OPP or O-2-PhiPr) ester is a notable example. thermofisher.comgoogle.com The bulky nature of the OPP group provides steric hindrance that impedes the intramolecular cyclization leading to aspartimide. peptide.com

The stability of the OPP ester is comparable to that of the commonly used tert-butyl (OtBu) ester, making it robust enough to withstand the conditions of Fmoc-SPPS. mdpi.combiosynth.com However, the OPP group offers the advantage of being cleavable under much milder acidic conditions. peptide.commdpi.com Typically, a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is sufficient to remove the OPP group, conditions under which t-butyl-based protecting groups remain intact. peptide.commdpi.com This orthogonality allows for selective deprotection of the aspartic acid side chain on the resin, which is particularly useful for on-resin cyclization or modification of the peptide. peptide.com

The synthesis of Fmoc-L-Asp(OPP)-OH provides the necessary building block for incorporation into peptide sequences. thermofisher.comgoogle.com Its use is particularly beneficial in the synthesis of peptides where aspartimide formation is a known issue and where selective side-chain manipulation is desired. google.commdpi.com

DerivativeProtecting GroupCleavage ConditionKey Advantage
Fmoc-L-Asp(OPP)-OH 2-phenylisopropyl (OPP)1% TFA in DCM. peptide.commdpi.comOrthogonality to t-butyl protecting groups, allowing for selective deprotection. peptide.com

Optimization of Synthetic Routes for Scalability and Purity of this compound Analogs

The successful transition from laboratory-scale synthesis to large-scale production of this compound analogs requires careful optimization of the synthetic route to ensure both scalability and high purity of the final product. Key considerations include the choice of synthetic strategy, reaction conditions, and purification methods.

For large-scale production, solid-phase peptide synthesis (SPPS) is often the method of choice due to its potential for automation and scalability. rsc.org However, challenges such as peptide aggregation and side reactions become more pronounced at a larger scale. rsc.org

Optimization of Coupling and Deprotection:

To maximize purity, the efficiency of each coupling and deprotection step is critical. For sterically hindered couplings, which can be a factor with modified amino acids, more potent coupling reagents such as HCTU or PyBOP may be employed. nih.gov The addition of additives like Oxyma Pure to the deprotection solution (piperidine in DMF) has been shown to reduce aspartimide-related impurities. nih.gov For particularly difficult sequences, protocols using elevated temperatures can improve reaction kinetics and coupling efficiency. rsc.org

Control of Side Reactions:

Aspartimide formation remains a primary concern for purity. sigmaaldrich.com As discussed, using advanced protecting groups like CSY, CyPY, or OPP is a key strategy. nih.govresearchgate.netmdpi.com Another approach is to modify the Fmoc deprotection conditions by adding a small amount of a weak acid, such as formic acid, to the piperidine solution, which can help suppress this side reaction. researchgate.net

Scalability Considerations:

When scaling up, the cost of raw materials, including solvents, resins, and amino acid derivatives, becomes a significant factor. rsc.org The choice of resin is also important; resins with optimal swelling characteristics are needed to facilitate efficient reactions without limiting the production scale. rsc.orgrsc.org Automated peptide synthesizers are often used for large-scale synthesis to ensure reproducibility and reduce manual handling. nih.gov

Purification Strategies:

The final purity of the this compound analog is heavily dependent on the purification strategy. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. peptide.com The protocol must be optimized by adjusting the gradient, flow rate, and column chemistry to achieve efficient separation of the target peptide from deletion sequences, incompletely deprotected species, and other impurities. After purification, a salt exchange and lyophilization are typically performed to yield the final product in a stable, solid form.

Fmoc Based Solid Phase Peptide Synthesis Spps Utilizing Fmoc Asp Ome and Its Derivatives

Integration of Fmoc-Asp-OMe as a Building Block in SPPS Protocols

In Fmoc-based SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support. altabioscience.compeptide.com this compound serves as one of the fundamental building blocks in this process. The synthesis cycle begins with the deprotection of the Nα-Fmoc group from the resin-bound amino acid or peptide, exposing a free amino group. altabioscience.comscielo.org.mx The subsequent amino acid, in this case, this compound, is then activated and coupled to this free amine, forming a new peptide bond. embrapa.br

The integration protocol involves dissolving this compound and a suitable coupling reagent in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com This mixture is then added to the resin, which has been washed and prepared for the coupling step. The β-methyl ester on the aspartic acid side chain remains intact during this process and throughout the subsequent Fmoc deprotection cycles. rsc.org It is only removed during the final cleavage step, typically under strong acidic conditions (e.g., with trifluoroacetic acid, TFA), which simultaneously cleaves the completed peptide from the resin support. iris-biotech.denih.gov The use of this compound, or more commonly today, derivatives with bulkier side-chain esters like tert-butyl (OtBu), is standard practice to mitigate side reactions. iris-biotech.deiris-biotech.decem.com

Mechanistic Analysis of Fmoc Deprotection in Aspartyl-Containing Sequences

The removal of the Fmoc group is a critical and repetitive step in SPPS. For sequences containing aspartic acid, this step must be carefully controlled to prevent unwanted side reactions.

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. scholaris.carsc.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. embrapa.brspringernature.com This is the rate-determining step of the reaction. rsc.org Following proton abstraction, the resulting carbanion undergoes elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). altabioscience.comrsc.org The DBF is subsequently scavenged by the excess amine base in the deprotection solution to form a stable adduct, which prevents DBF from reacting with the newly liberated N-terminal amine of the peptide. springernature.comresearchgate.net

The rate of Fmoc removal is dependent on several factors, including the base used, its concentration, the solvent polarity, and temperature. springernature.comresearchgate.net In polar solvents like DMF, the reaction is generally rapid. springernature.com For example, using a standard solution of 20% piperidine (B6355638) in DMF, the half-life (t½) for the deprotection of Fmoc-Val has been reported to be as short as 6 seconds. rsc.org However, reaction times can extend to several minutes depending on the specific peptide sequence and steric hindrance. scielo.org.mx While detailed thermodynamic data is sparse in standard literature, the process is exergonic and driven by the formation of the stable DBF-adduct and the release of CO2. The kinetics can be monitored spectrophotometrically by measuring the absorbance of the DBF-adduct at approximately 301 nm. rsc.org

The choice of base for Fmoc deprotection significantly impacts the efficiency of the synthesis and the prevalence of side reactions, particularly aspartimide formation. iris-biotech.deresearchgate.netacs.org

Piperidine (PPR): This secondary amine is the most widely used reagent for Fmoc removal, typically in a 20% solution in DMF. scholaris.caresearchgate.net While effective, piperidine is a strong enough base to promote the formation of aspartimide, a cyclic imide intermediate that can lead to racemization and the formation of β-peptides. iris-biotech.descholaris.ca This side reaction is especially problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. iris-biotech.de

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amidine base that can remove the Fmoc group much faster than piperidine. peptide.comresearchgate.net However, its strong basicity often leads to even higher levels of aspartimide formation compared to piperidine. acs.org Because DBU is non-nucleophilic, it cannot effectively scavenge the DBF byproduct, necessitating the addition of a nucleophilic scavenger (like piperidine or piperazine) to the deprotection cocktail. peptide.comscielo.org.mxresearchgate.net

Dipropylamine (B117675) (DPA): Recent research has highlighted DPA as a superior alternative to piperidine for aspartimide-prone sequences. researchgate.netacs.orgunibe.ch DPA, a secondary amine, effectively removes the Fmoc group while significantly reducing aspartimide formation, even at elevated temperatures (60-90°C). researchgate.netacs.org It is also less toxic, less expensive, and has a lower tendency to form problematic adducts compared to piperidine. researchgate.netresearchgate.net

The following table summarizes the performance of different deprotection reagents in the synthesis of a model hexapeptide (VKDGYI), which is prone to aspartimide formation.

Deprotection Reagent/ConditionCrude Yield (%)Desired Product (%)Aspartimide (%)Other Byproducts (%)

Data adapted from studies on a model hexapeptide at 60°C. acs.org

Kinetics and Thermodynamics of Base-Mediated Fmoc Removal

Reaction Mechanisms of Amide Bond Formation Involving this compound

Following Fmoc deprotection, the newly exposed N-terminal amine of the resin-bound peptide is coupled with the carboxyl group of the incoming this compound.

To facilitate amide bond formation, the carboxylic acid of this compound must be activated to make it more susceptible to nucleophilic attack by the peptide's N-terminal amine. embrapa.br This is achieved using coupling reagents. The primary strategies involve the in-situ formation of a highly reactive intermediate.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. This can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to form a less reactive but more stable active ester, which minimizes side reactions. iris-biotech.depeptide.com

Aminium/Uronium and Phosphonium (B103445) Salts: Reagents such as HBTU, HATU, HCTU (aminium/uronium) and PyBOP or PyAOP (phosphonium) are highly efficient and widely used. sigmaaldrich.comiris-biotech.de They react with the Fmoc-amino acid in the presence of a mild base (e.g., DIPEA) to form an active ester in situ, leading to rapid and clean coupling reactions. sigmaaldrich.comluxembourg-bio.com HATU is particularly effective for sterically hindered couplings. sigmaaldrich.commdpi.com Pre-activation, where the Fmoc-amino acid and coupling reagent are mixed for a short period before being added to the resin, is a common technique to ensure efficient coupling. iris-biotech.de

Reagent ClassExamplesActivation MechanismKey Features

A critical challenge during the activation and coupling of any amino acid is the preservation of its stereochemical integrity, or the prevention of racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers). mdpi.comrsc.org Aspartic acid is particularly susceptible to racemization. nih.gov

There are two primary mechanisms for racemization during coupling:

Oxazolone (B7731731) Formation: Strong activation of the Nα-protected amino acid can lead to the formation of a planar 5(4H)-oxazolone intermediate. mdpi.com The α-proton of this intermediate is highly acidic and can be easily abstracted and re-protonated, leading to a loss of chiral purity. mdpi.com Urethane-based protecting groups like Fmoc are specifically designed to suppress this pathway. nih.gov

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to an enolate intermediate that subsequently racemizes. mdpi.com

Aspartyl residues present an additional risk pathway via the aspartimide intermediate. iris-biotech.depeptide.com The formation of the five-membered succinimide (B58015) ring significantly increases the acidity of the α-proton, accelerating racemization. iris-biotech.deacs.org

Strategies to maintain stereochemical integrity include:

Use of Additives: The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings suppresses racemization by forming active esters that are more resistant to oxazolone formation. peptide.com

Controlled Basicity: Minimizing the amount and strength of the base (e.g., using a hindered base like DIPEA) used during the coupling step can reduce the risk of direct proton abstraction. iris-biotech.de

Choice of Protecting Group: Using bulkier side-chain protecting groups on the aspartic acid, such as OtBu or 3-methyl-pent-3-yl (Mpe), can sterically hinder the formation of the aspartimide ring. iris-biotech.deiris-biotech.de

Optimized Coupling Reagents: Uronium/aminium and phosphonium salt reagents are generally considered safer in terms of racemization compared to unmediated carbodiimide (B86325) couplings. iris-biotech.de

Coupling Reagent Efficacy and Activation Strategies

Mitigation of Aspartimide Formation in Fmoc-Aspartate Containing Peptides

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing aspartic acid. nih.gov This process can lead to a variety of unwanted by-products, including racemized and rearranged peptides, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com Consequently, considerable research has focused on developing strategies to minimize or eliminate this problematic side reaction.

Elucidation of Aspartimide Reaction Pathways and By-Product Formation

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon of an aspartyl residue. mdpi.com This intramolecular cyclization is base-catalyzed and readily occurs during the piperidine-mediated Fmoc deprotection steps in SPPS. iris-biotech.deissuu.com The primary sequences most susceptible to this side reaction are those where aspartic acid is followed by a small, unhindered amino acid, with the Asp-Gly sequence being the most notorious. nih.govpeptide.com Other sequences prone to aspartimide formation include Asp-Asn, Asp-Arg, Asp-Asp, Asp-Ser, and Asp-Thr. nih.gov

The resulting five-membered succinimide ring, or aspartimide, is itself a reactive intermediate. iris-biotech.de It is susceptible to nucleophilic attack, which can lead to several undesired products. mdpi.com Ring-opening by residual water can regenerate the aspartyl peptide, but often with racemization at the α-carbon, producing a mixture of D- and L-aspartyl peptides. iris-biotech.deresearchgate.net More significantly, the nucleophilic attack can occur at either the α- or β-carbonyl of the aspartimide, leading to the formation of both α- and β-aspartyl peptides. peptide.comresearchgate.net The β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group, is a major and often inseparable byproduct. sigmaaldrich.com

Furthermore, the piperidine used for Fmoc deprotection can also act as a nucleophile, attacking the aspartimide intermediate. This leads to the formation of α- and β-piperidide adducts, which are chain-terminated by-products. iris-biotech.depeptide.com In total, the initial aspartimide formation can ultimately result in up to nine different by-products, some of which have the same mass as the target peptide and are chromatographically similar, making purification exceedingly difficult. sigmaaldrich.comiris-biotech.de

The reaction pathway can be summarized as follows:

Cyclization: The backbone amide nitrogen attacks the side-chain ester of the aspartyl residue, forming a cyclic aspartimide intermediate. issuu.com

Racemization: The chiral center of the aspartimide is labile, leading to rapid epimerization. iris-biotech.de

Ring-Opening: The aspartimide ring is opened by nucleophiles (water or piperidine) to form a mixture of D/L-α-peptides, D/L-β-peptides, and their corresponding piperidide adducts. iris-biotech.deissuu.com

Impact of Side-Chain Protecting Group Steric Hindrance on Aspartimide Suppression

A primary strategy to combat aspartimide formation is to increase the steric bulk of the protecting group on the aspartic acid side-chain carboxyl group. iris-biotech.deresearchgate.net A bulkier protecting group physically obstructs the approach of the backbone amide nitrogen, thereby hindering the initial cyclization step. iris-biotech.debiotage.com

The standard tert-butyl (OtBu) protecting group offers some protection, but is often insufficient, especially in susceptible sequences like Asp-Gly. nih.govresearchgate.net A variety of more sterically demanding protecting groups have been developed and evaluated for their ability to suppress aspartimide formation. biotage.com

Protecting GroupDescriptionEffectiveness in Suppressing Aspartimide Formation
O-tert-butyl (OtBu) The standard and most commonly used protecting group.Provides a baseline level of protection but is often insufficient for problematic sequences. nih.gov
3-methylpent-3-yl (Mpe) A more sterically hindered alkyl group.Offers significantly improved protection over OtBu. biotage.comnih.gov
2,4-dimethyl-3-pentyl (Dmpe) A highly bulky protecting group.Provides excellent protection, even under conditions of elevated temperature. researchgate.net
1-adamantyl (O-1-Ada) A rigid and bulky cage-like structure.Shown to be effective in minimizing aspartimide formation. researchgate.net
3-ethylpent-3-yl (Epe) A trialkylcarbinol-based ester.Demonstrates superior protection against aspartimide formation compared to OtBu. nih.gov
Biphenylylnortricyclyl (Bno) A very bulky protecting group.Provides excellent protection, reducing aspartimide formation to almost undetectable levels in many cases. sigmaaldrich.comiris-biotech.de
Cyanosulfurylide (CSY) Masks the carboxylic acid with a stable C-C bond.Completely suppresses aspartimide formation, although it can introduce other side reactions during its removal. iris-biotech.dersc.org

Studies have shown a clear trend: the greater the steric bulk of the protecting group, the lower the incidence of aspartimide formation. iris-biotech.deresearchgate.net For example, in a comparative study of the model peptide VKDGYI, the use of Fmoc-Asp(OBno)-OH resulted in significantly less aspartimide formation compared to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH. sigmaaldrich.com Similarly, trialkylcarbinol-based esters like Epe have been shown to provide excellent protection. nih.gov While these specialized, bulky protecting groups are more expensive than the standard Fmoc-Asp(OtBu)-OH, their use can be justified by the significant reduction in purification challenges and the increased yield of the desired peptide. biotage.com

Role of Additives and Modifiers in Fmoc Deprotection Solutions

Modifying the Fmoc deprotection solution is another widely used strategy to suppress aspartimide formation. biotage.com The standard deprotection reagent, a 20% solution of piperidine in dimethylformamide (DMF), is basic enough to promote the unwanted cyclization. iris-biotech.de The addition of acidic additives or the use of alternative, weaker bases can mitigate this side reaction.

Acidic Additives:

Adding a small amount of an acidic substance to the piperidine solution can help to neutralize the basicity just enough to slow down aspartimide formation without significantly impeding the Fmoc removal. iris-biotech.dersc.org

1-Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation. peptide.combiotage.com However, the explosive nature of anhydrous HOBt and the introduction of nucleophilic water with the wetted form are drawbacks. biotage.com

Formic Acid: Adding formic acid to the deprotection solution has also proven effective in minimizing aspartimide formation. rsc.orglookchem.com A combination of piperazine (B1678402)/DBU with 1% formic acid has been shown to be particularly effective. lookchem.com

Ethyl cyano(hydroxyimino)acetate (Oxyma): The addition of Oxyma Pure to the deprotection solution can also reduce the level of aspartimide-related impurities. nih.gov

Other Additives: Trifluoroethanol and ammonium (B1175870) acetate (B1210297) have also been investigated as additives with some success. iris-biotech.de

Alternative Bases:

Replacing the strong base piperidine with a weaker base can also be an effective strategy. biotage.com

Piperazine: This weaker base can effectively remove the Fmoc group while suppressing aspartimide formation. biotage.comnih.gov However, it may not completely eliminate the side reaction. biotage.com A combination of 5% piperazine with 1% DBU and 1% formic acid has been shown to be more effective than 20% piperidine with 1% formic acid at reducing aspartimide formation. mdpi.com

Morpholine (B109124): As a weaker base (pKa 8.4) compared to piperidine (pKa 11.2), morpholine can significantly reduce aspartimide formation. iris-biotech.deissuu.com The drawback is that it may not be strong enough for complete Fmoc removal in all cases. issuu.comiris-biotech.de

3-(diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative to piperidine, DEAPA has been shown to minimize the formation of aspartimide-containing derivatives. unibo.itrsc.org

Pyrrolidine: While an effective base for Fmoc removal, it has been shown to increase aspartimide formation in susceptible sequences. acs.org

Deprotection ReagentEffect on Aspartimide Formation
20% Piperidine in DMFHigh level of aspartimide formation. rsc.org
20% Piperidine + 0.1 M HOBtSignificantly reduced aspartimide formation. biotage.com
20% Piperidine + 1% Formic AcidReduced aspartimide formation. rsc.org
5% Piperazine + 1% DBU + 1% Formic AcidLower aspartimide formation than piperidine/formic acid. mdpi.com
50% MorpholineAlmost no aspartimide formation, but may be inefficient for Fmoc removal. iris-biotech.de
DEAPA in N-octyl-pyrrolidoneMinimized formation of aspartimide derivatives. unibo.it

Backbone Amide Protection Strategies to Prevent Aspartimide Formation

The most definitive way to prevent aspartimide formation is to temporarily protect the backbone amide nitrogen of the amino acid residue following the aspartic acid. nih.govresearchgate.net This protection removes the nucleophile required for the initial cyclization step, thus completely inhibiting the side reaction. peptide.com

The most common backbone protecting groups are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups. peptide.combachem.com These groups are introduced onto the amide nitrogen and are labile to the final trifluoroacetic acid (TFA) cleavage from the resin. iris-biotech.depeptide.com

Fmoc-(Dmb)Gly-OH: For the highly problematic Asp-Gly sequence, using a pre-formed dipeptide, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy. nih.govpeptide.com The Dmb group on the glycine (B1666218) nitrogen physically blocks the cyclization. While effective, coupling to the Dmb-protected secondary amine can be sluggish. peptide.com

Hmb Protection: The Hmb group functions similarly to Dmb. It can be introduced onto the peptidyl-resin, and subsequent acylation is facilitated by an internal ester formation that undergoes a favorable O,N intramolecular acyl transfer. nih.gov

2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb): This protecting group has also been shown to be effective in preventing aspartimide formation. nih.gov

While backbone protection is a very effective strategy, it is not without its challenges. The introduction of these protecting groups creates a hindered secondary amine, which can make the subsequent coupling step more difficult. peptide.com For this reason, the use of pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is often preferred. nih.gov

Strategies to Control Racemization in Aspartyl Residues

Racemization, or epimerization, of the aspartyl residue is a direct consequence of aspartimide formation. researchgate.netnih.gov The α-carbon of the succinimide intermediate is acidic and readily loses its proton under basic conditions, leading to a loss of stereochemical integrity. mdpi.com Therefore, the strategies employed to prevent aspartimide formation are also the most effective methods for controlling racemization.

Bulky Side-Chain Protecting Groups: By preventing the formation of the aspartimide intermediate, sterically hindered protecting groups like OBno and Epe also prevent the associated racemization. sigmaaldrich.comresearchgate.net Studies have shown significantly lower levels of D-aspartate in peptides synthesized with these protecting groups compared to the standard OtBu. sigmaaldrich.com

Modified Deprotection Conditions: The use of weaker bases or the addition of acidic modifiers to the deprotection solution reduces the rate of aspartimide formation and, consequently, the extent of racemization. nih.gov For instance, using piperazine instead of piperidine, especially in combination with formic acid, can suppress epimerization. rsc.orgnih.gov

Backbone Amide Protection: This strategy completely eliminates the possibility of aspartimide formation and is therefore the most effective method for preventing racemization at the aspartyl residue. nih.govresearchgate.net

Microwave Synthesis Considerations: While microwave energy can accelerate SPPS, it can also increase the rate of side reactions. For aspartic acid, racemization via aspartimide formation can be a concern. nih.gov This can be controlled by using the aforementioned strategies, such as adding HOBt to the deprotection solution or using piperazine in place of piperidine. nih.gov

Overcoming Synthetic Challenges in Aspartic Acid-Rich and Difficult Peptide Sequences

Peptides rich in aspartic acid or those classified as "difficult sequences" present unique synthetic challenges beyond the primary issue of aspartimide formation. These challenges often relate to poor solubility and aggregation of the growing peptide chain on the solid support.

Aggregation in Difficult Sequences:

Difficult sequences are often characterized by strong inter-chain hydrogen bonding, leading to the formation of stable secondary structures (like β-sheets) on the resin. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, and ultimately leading to deletion sequences and low yields. peptide.com

Strategies to Overcome Aggregation and Synthetic Challenges:

Backbone Amide Protection: The same Hmb and Dmb protecting groups used to prevent aspartimide formation are also highly effective at disrupting the hydrogen bonding networks that cause aggregation. peptide.combachem.com By temporarily modifying the backbone, these groups act as "proline mimics," breaking up secondary structures and improving solvation of the peptide chain. Incorporating a backbone-protected residue every six to seven amino acids can effectively disrupt aggregation. peptide.com

Use of Pseudoprolines: Pseudoproline dipeptides, derived from serine or threonine, can also be used to disrupt aggregation. peptide.com

Polar Protecting Groups: The cyanosulfurylide (CSY) protecting group, in addition to preventing aspartimide formation, is also polar. This increased polarity can enhance the solubility of the protected peptide and counteract aggregation on the solid support. rsc.org

Chaotropic Agents and Special Solvents: Adding chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can help to disrupt secondary structures. peptide.com The use of "magic mixtures" containing ethylene (B1197577) carbonate or switching to solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can also improve synthesis outcomes. peptide.com

Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome activation barriers in difficult couplings and can help to disrupt aggregation, leading to higher purities and yields. peptide.comrsc.org

By combining these strategies—choosing appropriate side-chain and backbone protection, optimizing deprotection and coupling conditions, and employing techniques to disrupt aggregation—the successful synthesis of challenging aspartic acid-rich peptides can be achieved.

Automation and High-Throughput Synthesis of Fmoc-Aspartate Containing Peptides

The advent of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, largely due to its amenability to automation. altabioscience.comnih.gov The mild conditions used for the cleavage of the temporary Nα-Fmoc protecting group are compatible with a wide range of chemistries and allow for the use of automated synthesizers, which can perform the repetitive coupling and deprotection cycles required for peptide chain elongation. vapourtec.comiris-biotech.desemanticscholar.org This has paved the way for high-throughput synthesis, enabling the rapid generation of large peptide libraries for drug discovery, proteomics, and other biomedical applications. medsci.orgresearchgate.net Modern peptide synthesizers, including those employing flow-based systems, can significantly reduce cycle times and reagent consumption, further enhancing the efficiency of high-throughput production. vapourtec.comchemrxiv.org

Despite the advanced state of automated SPPS, the incorporation of certain amino acids presents significant challenges that can hinder the efficiency and purity of the final product. Aspartic acid (Asp) is notoriously problematic in Fmoc-SPPS. The primary issue is the base-catalyzed formation of a succinimide ring intermediate, known as aspartimide, which is a significant side reaction. nih.gov This reaction is triggered by the piperidine solution used for Fmoc deprotection, which attacks the side-chain ester of the aspartate residue.

The formation of aspartimide is a critical issue in automated synthesis for several reasons:

Product Heterogeneity : The aspartimide ring can be opened by nucleophiles, such as piperidine or trace amounts of water, to yield a mixture of products. This includes the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts, all of which can be difficult to separate from the target peptide during purification. nih.govacs.org

Racemization : The succinimide intermediate can lead to epimerization at the α-carbon of the aspartic acid residue. nih.gov

Sequence Dependence : The rate of aspartimide formation is highly dependent on the sequence C-terminal to the Asp residue. Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are particularly susceptible. semanticscholar.org

To address these challenges in an automated and high-throughput context, several strategies have been developed, focusing on modifying the synthesis chemistry and the structure of the aspartic acid building block itself.

Mitigation Strategies in Automated Synthesis

In automated SPPS, minimizing aspartimide formation is crucial for obtaining high-purity peptides. The most common approaches involve either modifying the deprotection conditions or utilizing specially designed Fmoc-Asp derivatives with sterically hindered side-chain protecting groups.

One simple strategy is to alter the composition of the Fmoc-deprotection solution. The addition of an acidic modifier to the piperidine solution can reduce the rate of aspartimide formation. For instance, adding 1 M Oxyma Pure (ethyl cyano(hydroxyimino)acetate) to a 20% piperidine solution in DMF has been shown to significantly decrease the level of aspartimide-related impurities. nih.govsemanticscholar.org

Treatment ConditionAspartimide-Related Impurities (%)Reference
20% Piperidine/DMF (6 + 6 h)44 nih.govsemanticscholar.org
20% Piperidine/DMF with 1 M Oxyma Pure (6 + 6 h)15 nih.govsemanticscholar.org

Table 1: Effect of modified deprotection conditions on the formation of impurities in the synthesis of the scorpion toxin II fragment (H-Asp(OtBu)-Gly-Cys(Acm)-Asp(OtBu)-Pro-Cys(Acm)-OH). Data demonstrates a significant reduction in side reactions when an acidic modifier is included.

Another approach involves replacing piperidine with a weaker base, such as piperazine, which can also suppress the side reaction, though it may not eliminate it completely. biotage.com

Fmoc-Aspartate Derivatives in High-Throughput SPPS

The most robust method to prevent aspartimide formation is the use of Fmoc-Asp derivatives with optimized side-chain protection. While the standard tert-butyl (OtBu) ester provides some steric hindrance, more demanding sequences often require more effective protecting groups. Research has led to the development of sterically bulkier ester groups that more effectively shield the carbonyl group from nucleophilic attack.

Groups like 3-methylpent-3-yl (Mpe) and 1,1-dioxo-1λ⁶-thiomorpholine-4-carbonyl (Dtc) have shown improved performance over the standard OtBu group. However, the most effective strategy to date involves backbone protection, where the amide nitrogen of the residue following the aspartate is temporarily protected, typically as a 2,4-dimethoxybenzyl (Dmb) derivative. This modification prevents the initial cyclization step required for aspartimide formation. biotage.com This is often employed by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH, which are readily incorporated in automated synthesis protocols. biotage.com

The choice of protecting group strategy involves a trade-off between the cost of the specialized amino acid derivative and the potential savings from simplified purification and increased yield of the desired peptide.

Fmoc-Asp DerivativeKey FeatureEfficacy in Preventing AspartimideApplication NoteReference
Fmoc-Asp(OtBu)-OH Standard side-chain protectionModerateSufficient for many sequences but prone to failure in susceptible contexts (e.g., -Asp-Gly-). semanticscholar.orgbiotage.com
Fmoc-Asp(OMpe)-OH Increased steric bulk compared to OtBuHighOffers significantly better protection than OtBu and is effective for many difficult sequences. biotage.com
Fmoc-Asp(OAll)-OH Allyl ester; orthogonally removedLowUsed when orthogonal deprotection is needed, but offers poor protection against aspartimide formation. semanticscholar.org nih.gov
Fmoc-Asp-Xxx(Dmb)-OH Dipeptides Backbone (amide) protection at the subsequent residueComplete EliminationConsidered the most secure method to prevent the side reaction, especially for highly susceptible sequences. biotage.com

Table 2: Comparison of different Fmoc-Aspartate derivatives used in automated SPPS to mitigate aspartimide formation. The effectiveness varies, with backbone protection offering the most complete solution.

The integration of these advanced building blocks and optimized protocols into automated platforms allows for the reliable and high-throughput synthesis of complex aspartate-containing peptides, which is essential for developing peptide-based therapeutics and research tools. biorxiv.orgnih.gov

Applications of Fmoc Asp Ome and Its Derivatives in Advanced Chemical Biology and Medicinal Chemistry

Facilitation of Peptide-Based Therapeutic Development

Fmoc-Asp-OMe and its derivatives are instrumental in the development of peptide-based therapeutics through their use in solid-phase peptide synthesis (SPPS). altabioscience.com SPPS is a cornerstone of modern medicinal chemistry, enabling the stepwise construction of complex peptides with precisely defined sequences. altabioscience.com The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638), allowing the peptide chain to be elongated one amino acid at a time. google.com This method is significantly milder than older Boc/Benzyl (B1604629) strategies, making it compatible with a wider range of sensitive and modified peptides. altabioscience.comnih.gov

A primary challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide, a cyclic byproduct that can lead to racemization and the formation of undesired β-peptidyl linkages. nih.govbiotage.comsigmaaldrich.com This side reaction is a major concern, especially in the manufacturing of peptide-based Active Pharmaceutical Ingredients (APIs), as the byproducts can be difficult to separate from the target peptide. merckmillipore.com The choice of the side-chain protecting group is a key strategy to minimize this problem. While the tert-butyl (OtBu) ester is common, derivatives like this compound are employed to influence stability and reactivity. biotage.comadvancedchemtech.com Research has led to the development of even bulkier ester groups, such as 3-methylpent-3-yl (OMpe) and 3-ethyl-pent-3-yl (OEpe), which offer enhanced steric hindrance to effectively block the nucleophilic attack that initiates aspartimide formation. biotage.comsigmaaldrich.comiris-biotech.de For instance, the Fmoc-Asp(OBno)-OH derivative has been shown to almost completely prevent aspartimide formation, even in problematic sequences like Asp-Gly, thereby increasing the yield of the target therapeutic peptide by up to 25% compared to standard methods. merckmillipore.comsigmaaldrich.com

The ability to incorporate aspartic acid derivatives with high fidelity is crucial for designing bioactive peptides with improved efficacy, stability, and specificity for various therapeutic targets, including cancer and neurodegenerative disorders. chemimpex.com

Table 1: Research Findings on Aspartic Acid Protecting Groups in Fmoc SPPS

Derivative Protecting Group Key Finding Reference(s)
Fmoc-Asp(OtBu)-OH tert-Butyl (OtBu) Standard, but highly susceptible to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Arg sequences. sigmaaldrich.comacs.org
Fmoc-Asp(OMpe)-OH 3-methylpent-3-yl (OMpe) Offers significantly more steric protection than OtBu, reducing aspartimide byproducts. biotage.comiris-biotech.de
Fmoc-Asp(OEpe)-OH 3-ethyl-pent-3-yl (OEpe) Provides superior protection against aspartimide formation compared to OtBu and OMpe. sigmaaldrich.comalfa-chemistry.com
Fmoc-Asp(OBno)-OH Benzyloxymethyl (Bno) Reduces aspartimide formation to almost undetectable amounts and improves chiral stability, preventing D-Aspartate contaminants. merckmillipore.comsigmaaldrich.com

Utility in Bioconjugation Strategies

Bioconjugation, the process of linking biomolecules together, is essential for creating advanced biomedical tools like targeted drug delivery systems and probes for studying protein interactions. this compound and its derivatives facilitate the conjugation of synthetic peptides to other molecules, such as carrier proteins, antibodies, or fluorescent dyes. chemimpex.com The side-chain carboxyl group, once deprotected from its methyl ester form, provides a convenient chemical handle for attachment without interfering with the peptide backbone. This allows for the precise construction of peptide conjugates designed to home in on specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

Synthesis of Neurotransmitter Analogs and Related Compounds

In neuroscience research, understanding the function of neurotransmitters is paramount. This compound and its N-methylated derivative, Fmoc-N-Me-Asp(OMe)-OH, serve as key starting materials for synthesizing analogs of acidic neurotransmitters like aspartate. These synthetic analogs allow researchers to probe the structure-activity relationships of neurotransmitter receptors and transporters. Studying how these custom-designed molecules interact with neural targets can provide insights into synaptic function and potentially lead to the development of novel treatments for a range of neurological disorders. ku.edu

Integration into DNA-Encoded Chemical Library (DECL) Synthesis

DNA-Encoded Chemical Libraries (DECLs) represent a cutting-edge technology in drug discovery, enabling the synthesis and screening of massive collections of compounds simultaneously. acs.orgnih.gov Integrating peptide synthesis into DECLs offers a powerful way to explore vast chemical space for new therapeutic leads. delivertherapeutics.comresearchgate.net However, performing Fmoc-based peptide synthesis on DNA is challenging. acs.org A significant hurdle is the propensity of aspartic acid residues to undergo piperidine-induced aspartimide formation during the Fmoc deprotection step. acs.orgresearchgate.net This side reaction can alter the structure of the library members, making the interpretation of screening results difficult. delivertherapeutics.com

To address this, researchers have developed specialized protecting group strategies. acs.orgresearchgate.net While a simple methyl ester in this compound offers some protection, more robust solutions are often required for the sensitive environment of on-DNA synthesis. researchgate.net Studies have shown that using Fmoc-amino acids with bulkier side-chain protecting groups, such as Fmoc-Asp(OEpe)-OH, in combination with modified Fmoc-removal conditions (e.g., adding formic acid to the piperidine solution), is crucial to minimize the formation of aspartimide and ensure the integrity of the DECL. acs.orgdelivertherapeutics.com This demonstrates the critical role of aspartic acid derivative selection in enabling advanced drug discovery platforms.

Preparation of Enzyme Inhibitors (e.g., Peptidyl-Fluoromethyl Ketones)

Peptidyl-fluoromethyl ketones (PFMKs) are a class of potent, irreversible inhibitors of cysteine proteases, such as caspases, which play key roles in apoptosis (programmed cell death) and inflammation. rsc.orgmdpi.comnih.gov Fmoc-Asp(OMe)-OH serves as a direct and commercially available precursor for the synthesis of these important chemical probes and therapeutic candidates. rsc.org

A key synthetic intermediate, Fmoc-Asp(OMe)-FMK, can be prepared from Fmoc-Asp(OMe)-OH. rsc.org This building block can then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols to generate a desired PFMK. rsc.orgnih.gov This methodology has been used to synthesize a variety of caspase inhibitors. For example, the well-known pan-caspase inhibitor Z-VAD-fmk (Z-Val-Ala-Asp-CH2F) and the specific caspase-3 inhibitor Z-DEVD-fmk (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH2F) are PFMKs whose syntheses can be approached using aspartic acid derivatives where the side chain is protected as a methyl ester. rsc.orgnih.gov These inhibitors are invaluable tools for studying cellular processes and have potential applications in diseases characterized by abnormal apoptosis. nih.gov

Advanced Methodologies for Cyclic Peptide Synthesis

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts, making them attractive therapeutic candidates. google.com Fmoc-protected aspartic acid derivatives, including this compound, are integral to advanced methods for synthesizing these constrained structures. google.comresearchgate.net

In many strategies, the side-chain carboxyl group of aspartic acid is used as an anchor point for macrocyclization. After assembling the linear peptide on a solid support using standard Fmoc chemistry, the side-chain protecting group (e.g., methyl ester) can be selectively removed to allow for head-to-tail or side-chain-to-side-chain cyclization. google.com More recently, novel methods involving palladium-catalyzed C(sp³)–H activation have been developed to create unique cyclic peptides. nih.gov These methods are compatible with standard Fmoc SPPS protecting groups on residues like aspartic acid, allowing for the synthesis of peptides with diverse and structurally complex macrocyclic linkages. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester This compound
Nα-Fmoc-(O-tert-butyl)-L-aspartic acid Fmoc-Asp(OtBu)-OH
N-α-Fmoc-(O-3-methyl-pent-3-yl)-L-aspartic acid Fmoc-L-Asp(OMpe)-OH
N-α-Fmoc-(O-3-ethyl-pent-3-yl)aspartic acid Fmoc-Asp(OEpe)-OH
N-α-Fmoc-(O-benzyloxymethyl)-L-aspartic acid Fmoc-Asp(OBno)-OH
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-aspartic acid 1-methyl ester Fmoc-N-Me-Asp(OMe)-OH
Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-fluoromethyl ketone Fmoc-Asp(OMe)-FMK
Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-fluoromethyl ketone Z-VAD-fmk
Benzyloxycarbonyl-Aspartyl(O-methyl)-Glutamyl(O-methyl)-Valyl-Aspartyl(O-methyl)-fluoromethyl ketone Z-DEVD-fmk
Piperidine -

Design and Synthesis of Modified Glycopeptides

The synthesis of glycopeptides, which are peptides modified with carbohydrate moieties, presents unique challenges, primarily the risk of aspartimide formation when using the Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This side reaction is particularly prevalent at Asp-Gly and Asp-Ser sequences. mdpi.com To overcome this, specialized dipeptide building blocks derived from Fmoc-aspartic acid are employed. These building blocks are designed to protect the amide nitrogen of the residue following the aspartic acid, thereby preventing the cyclization that leads to aspartimide formation. mdpi.com

One effective strategy involves the use of a dimethoxybenzyl (DMB)-containing dipeptide, such as Fmoc-Asp(OR)-DMB-Gly-OH, where 'R' is a side-chain protecting group. In this approach, the amide nitrogen of the glycine (B1666218) residue is protected with a 2,4-dimethoxybenzyl group. mdpi.comrsc.org This modification sterically hinders the nucleophilic attack of the amide nitrogen on the aspartic acid side chain, thus suppressing aspartimide formation. The DMB group is stable during the basic conditions of Fmoc deprotection but is readily cleaved during the final acidic cleavage from the resin. mdpi.com

Another powerful technique utilizes pseudoproline dipeptides. For an Asp-Ser sequence, a building block like Fmoc-Asp(OR)-Ser(ΨMe,Mepro)-OH can be incorporated. mdpi.com Here, the serine's amide nitrogen is part of a temporary oxazolidine (B1195125) ring (a pseudoproline), which is formed with its side-chain hydroxyl group. This ring structure effectively blocks the amide nitrogen from participating in aspartimide formation. mdpi.com Like the DMB group, the pseudoproline ring is stable throughout the synthesis and is cleaved under the final acidic conditions. mdpi.com The use of these specialized dipeptides not only prevents the formation of impurities but also helps to minimize peptide aggregation on the resin, leading to more efficient subsequent amino acid couplings. mdpi.com

A different approach to forming N-glycopeptides involves the synthesis of peptides containing an aspartic thioacid side chain. This can be achieved by incorporating a tripeptide building block, for example, Fmoc-Asp(STmob)-Xaa-Thr(ΨMe,Mepro)-OH, into the peptide sequence via Fmoc-SPPS. nih.gov The resulting peptide with the aspartic thioacid side chain can then be chemoselectively ligated with a glycosyl amine in a one-pot deprotection/ligation procedure to form the desired N-glycopeptide. nih.gov This method offers high chemoselectivity and avoids complex protecting group manipulations on the fully assembled peptide. nih.gov

Building BlockTarget SequenceProtection MechanismReference
Fmoc-Asp(OR)-DMB-Gly-OHAsp-Gly2,4-dimethoxybenzyl (DMB) group on Gly amide nitrogen mdpi.com
Fmoc-Asp(OR)-Ser(ΨMe,Mepro)-OHAsp-SerPseudoproline (oxazolidine) ring involving Ser amide nitrogen mdpi.com
Fmoc-Asp(STmob)-Xaa-Thr(ΨMe,Mepro)-OHAsn-Xaa-ThrFormation of an aspartic thioacid for subsequent ligation with a glycosyl amine nih.gov

Chemical Ubiquitination Studies

Chemical ubiquitination is a powerful tool for studying the roles of ubiquitin, a small regulatory protein, in cellular processes. The synthesis of ubiquitin chains and ubiquitinated peptides often relies on Fmoc-based solid-phase peptide synthesis (SPPS). ethz.ch In this context, derivatives of Fmoc-aspartic acid are utilized, particularly to manage difficult sequences and prevent side reactions during the synthesis of ubiquitin and its variants. ethz.chnih.gov

Ubiquitin itself contains sequences prone to aspartimide formation, such as Asp52-Gly53. ethz.chnih.gov To mitigate this, a strategy similar to that used in glycopeptide synthesis is employed: the incorporation of a dipeptide building block. Specifically, the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide has been used to introduce the Asp52 and Gly53 residues. ethz.chnih.gov The 2,4-dimethoxybenzyl (Dmb) group on the glycine amide nitrogen serves as a backbone protecting group, preventing the cyclization that leads to aspartimide formation under the basic conditions required for Fmoc deprotection. mdpi.comethz.ch This protection is crucial for the successful synthesis of the full-length ubiquitin protein or its fragments. nih.gov

The general workflow for synthesizing ubiquitin fragments using these specialized building blocks involves manual coupling of the dipeptide onto the growing peptide chain on a solid support. ethz.ch For instance, in the synthesis of a Ub fragment spanning residues 49-76, the Fmoc-Asp(OtBu)-(Dmb)Gly dipeptide would be coupled at the appropriate step (positions 52-53). nih.gov The synthesis then proceeds with standard Fmoc-SPPS protocols for the remaining amino acids. The OtBu (tert-butyl) group protects the aspartic acid side chain, and like the Dmb group, it is removed during the final cleavage of the peptide from the resin with a strong acid such as trifluoroacetic acid (TFA). mdpi.comnih.gov This approach allows for the efficient and high-purity chemical synthesis of ubiquitin variants needed to probe the complexities of the ubiquitin signaling code. ethz.ch

Ubiquitin SequenceSynthetic ChallengeSolutionKey ReagentReference
Asp52-Gly53Aspartimide FormationBackbone ProtectionFmoc-Asp(OtBu)-(Dmb)Gly-OH ethz.chnih.gov

Analytical and Computational Research in Fmoc Asp Ome Chemistry

Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment in Research Contexts

In the synthesis and application of Fmoc-Asp-OMe, rigorous analytical oversight is crucial to ensure the integrity of research findings. Advanced analytical techniques are indispensable for monitoring reaction progress, confirming product identity, assessing purity, and identifying byproducts. These methods provide the detailed chemical insights necessary for optimizing synthetic protocols and understanding reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for In-Process Control and Purity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental tools for the analysis of this compound and related peptide syntheses. google.com These techniques are extensively used for in-process control, allowing researchers to monitor the progress of reactions, such as the coupling of amino acids and the removal of the Fmoc protecting group. rsc.orgacs.org By analyzing small aliquots of the reaction mixture, chemists can determine the point of reaction completion, identify the formation of any side products, and make necessary adjustments to the synthetic strategy. csic.es

Following synthesis, HPLC and UPLC are the methods of choice for assessing the purity of the final this compound product. bldpharm.com Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method, often employing a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. rsc.orgrsc.org This allows for the separation of the target compound from impurities, which may include deletion sequences, incompletely deprotected products, or byproducts from side reactions like aspartimide formation. rsc.orgresearchgate.net UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it particularly valuable for detailed purity profiling and the detection of trace impurities. google.comrsc.orgucl.ac.uk The purity is typically determined by integrating the peak areas from the chromatogram, with detection commonly performed using UV absorbance at wavelengths such as 214 nm, where the peptide backbone absorbs. rsc.org

Table 1: Typical HPLC/UPLC Systems for this compound Analysis

ParameterHPLCUPLC
Column C18, 5.0 µm particle sizeC18, < 2 µm particle size
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate ~1.0 mL/min~0.5 mL/min
Detection UV at 214 nmUV at 214 nm
Application Routine purity checks, reaction monitoringHigh-resolution purity profiling, impurity identification

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass Spectrometry (MS) is an essential technique for the characterization of this compound, primarily used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio. This provides a direct confirmation that the desired product has been formed.

Beyond simple molecular weight confirmation, MS, particularly when coupled with a separation technique like LC-MS or UPLC-MS, is a powerful tool for identifying impurities. rsc.orgrsc.org During the synthesis of peptides containing this compound, various side reactions can occur. For instance, the formation of aspartimide is a common side reaction that can lead to impurities. researchgate.net MS can detect the mass of these byproducts, and tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification. researchgate.net This level of detailed analysis is critical for understanding the side reactions that occur during synthesis and for developing strategies to minimize them. For example, LC-MS can be used to detect and quantify the levels of deletion sequences (peptides missing one or more amino acids) or insertion sequences (peptides with extra amino acids). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the key functional groups: the Fmoc group, the aspartic acid residue, and the methyl ester. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish connectivity between protons within the molecule, helping to assign the specific resonances to their respective positions in the structure. researchgate.net The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. uzh.ch For mechanistic studies, NMR can be used to monitor the kinetics of reactions, such as the deprotection of the Fmoc group, by observing the disappearance of reactant signals and the appearance of product signals over time. scholaris.ca Isotope labeling, such as the use of ¹⁵N-labeled Fmoc-Asp(OtBu)-OH, can enhance NMR studies, providing more detailed insights into protein structure and molecular interactions.

Real-Time Monitoring Approaches in Solid-Phase Synthesis (e.g., Refractometry)

In the context of Solid-Phase Peptide Synthesis (SPPS), where the growing peptide is attached to a solid support, real-time monitoring of reactions can be challenging. diva-portal.org However, innovative techniques are emerging to provide in-process control. One such method is refractometry, which measures the refractive index of the reaction solution. csic.es As amino acids are coupled to the resin-bound peptide, their concentration in the solution decreases, leading to a change in the refractive index. csic.es Similarly, during the Fmoc deprotection step, the release of the dibenzofulvene-piperidine adduct into the solution causes a change in the refractive index. csic.esmdpi.com By monitoring these changes in real-time, it is possible to determine the endpoint of coupling and deprotection steps, leading to more efficient use of reagents and time. csic.es Other real-time monitoring techniques include the use of in-line UV-Vis spectroscopy to track the release of the Fmoc group. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful theoretical tools to investigate the chemical behavior of this compound at a molecular level. These methods complement experimental studies by offering insights into reaction mechanisms and the conformational properties of molecules.

Theoretical Investigations of Fmoc Deprotection and Amide Bond Formation Mechanisms

The mechanism of Fmoc deprotection, a critical step in Fmoc-based peptide synthesis, has been a subject of theoretical investigation. researchgate.netresearchgate.net This reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism. rsc.orgacs.org Computational studies can model the transition states and intermediates involved in this process, helping to understand the factors that influence the reaction rate. For example, theoretical calculations can explore the effect of different bases and solvents on the energy barrier for the initial proton abstraction from the fluorenyl group and the subsequent elimination of the dibenzofulvene (DBF) intermediate. acs.org

Similarly, the mechanism of amide bond formation can be studied using computational methods. rsc.org These studies can model the activation of the carboxylic acid group and the subsequent nucleophilic attack by the amino group of the incoming amino acid. By calculating the energy profiles of different reaction pathways, researchers can gain a deeper understanding of the role of coupling reagents and predict which conditions are most favorable for efficient peptide bond formation. nih.gov Furthermore, theoretical investigations can shed light on the mechanisms of side reactions, such as aspartimide formation. researchgate.netresearchgate.netacs.org By modeling the cyclization of the aspartic acid side chain, researchers can identify the factors that promote this undesirable reaction and develop strategies to minimize it, such as the use of bulky side-chain protecting groups. researchgate.netcem.com

Molecular Dynamics Simulations and Conformational Analysis of Aspartyl Peptides

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the conformational landscape of peptides, including those containing aspartic acid residues like this compound. researchgate.net These computational techniques allow researchers to model the dynamic behavior of peptides in solution, providing insights into their structural stability, flexibility, and interactions at an atomic level. researchgate.netresearchgate.net The design of stable and effective artificial enzymes, for instance, relies on understanding the key factors that influence a peptide's conformational preferences and how these relate to its activity. researchgate.net

MD simulations on aspartyl peptides are often conducted in explicit solvent environments to mimic physiological conditions. researchgate.netresearchgate.net The process typically involves an initial energy minimization of the peptide structure, followed by an equilibration phase and a production run where data is collected over a set period, such as nanoseconds. researchgate.netresearchgate.net Analysis of the resulting trajectories provides a wealth of information. Key parameters frequently analyzed include Root-Mean-Square Deviation (RMSD) to assess structural stability, hydrogen bond analysis to identify key stabilizing interactions, and dihedral angle variations to characterize backbone and side-chain conformations. researchgate.netrjpbcs.com

Research using MD simulations has revealed the significant impact of aspartic acid residues on peptide structure. For example, simulations on collagen-like peptides demonstrated that the presence of an Asp residue can induce local variations in the triple-helical structure, affecting chain flexibility and intermolecular hydrogen bonding patterns. researchgate.net Similarly, studies on catalytically active peptides have used MD to explore conformational flexibility in solution, identifying the secondary structure preferences of the constituent amino acids. researchgate.net In the context of peptide self-assembly, MD simulations have been used to optimize and stabilize models of Fmoc-peptide nanostructures, confirming experimental observations. researchgate.net The conformational space available to peptides can be mapped by considering fully extended structures as starting points for simulations. rjpbcs.com

Table 1: Key Parameters in Molecular Dynamics (MD) Simulations of Peptides This interactive table summarizes common parameters calculated from MD trajectories to analyze peptide conformation and dynamics. researchgate.netnih.gov

ParameterDescriptionTypical Application in Aspartyl Peptide Analysis
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms (usually backbone) of superimposed peptide structures over time, relative to a reference structure.To assess the overall structural stability and conformational drift of the peptide during the simulation. researchgate.net
Radius of Gyration (Rg)Represents the root mean square distance of the peptide's atoms from their common center of mass.To evaluate the compactness of the peptide structure; a stable Rg suggests a stably folded conformation. researchgate.net
Hydrogen Bond (H-bond) AnalysisIdentifies the formation and breakage of hydrogen bonds (both intramolecular and with solvent) over the simulation time.To determine the key interactions that stabilize specific secondary structures or tertiary folds. researchgate.net
Dihedral Angle Analysis (e.g., Ramachandran Plots)Measures the rotation around the peptide backbone bonds (phi, psi angles) for each residue.To characterize the secondary structure elements (e.g., helices, sheets, turns) adopted by the peptide in solution. researchgate.net
Root Mean Square Fluctuation (RMSF)Calculates the fluctuation of each individual residue from its average position over the course of the simulation.To identify flexible and rigid regions within the peptide chain. Higher RMSF indicates greater flexibility. nih.gov
Solvent Accessible Surface Area (SASA) / Polar Surface Area (PSA)Calculates the surface area of the peptide that is accessible to the solvent.To analyze the exposure of specific residues or functional groups to the solvent, which is crucial for interactions and reactions like isomerization. nih.gov

Prediction and Characterization of Aspartimide Formation Pathways through Computational Methods

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for sequences containing aspartic acid. acs.orgresearchgate.netiris-biotech.de This intramolecular cyclization involves the nucleophilic attack of the backbone amide nitrogen of the adjacent (n+1) amino acid on the side-chain carboxyl group of the Asp residue, leading to a five-membered succinimide (B58015) ring. nih.goviris-biotech.de This process is problematic as the aspartimide intermediate is prone to racemization and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is often difficult to separate.

Computational methods are increasingly employed to predict and characterize the pathways of aspartimide formation, offering a major breakthrough in improving peptide synthesis quality. acs.orgnih.gov The rate of this side reaction is highly dependent on the amino acid sequence. researchgate.net Experimental and computational studies have shown that sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- are particularly susceptible. researchgate.netnih.gov Computational studies have investigated the nonenzymatic mechanisms of succinimide formation, sometimes including the catalytic role of water molecules. chemrxiv.org

Kinetic modeling is one approach used to understand this process. In studies of ribosomally synthesized peptides, kinetic models assuming Michaelis-Menten kinetics for enzymatic methylation followed by first-order kinetics for intramolecular aspartimide formation have been successfully applied. acs.org More advanced approaches utilize machine learning and deep learning algorithms. acs.orgnih.gov By training models on large datasets from thousands of Fmoc deprotection reactions, it is possible to predict the outcome of synthesis steps with low error. nih.gov These models can map peptide sequence representations to experimental parameters to predict events like aspartimide formation and aggregation, allowing for the in silico optimization of synthesis protocols before they are run experimentally. acs.orgnih.gov

Table 2: Sequence Dependence of Aspartimide Formation This interactive table highlights the influence of the amino acid (Xaa) following the aspartic acid residue on the extent of aspartimide formation during Fmoc-SPPS. Data is based on systematic studies of model peptides. researchgate.net

C-terminal Neighbor to Asp (Xaa)Relative Propensity for Aspartimide FormationKey Observation
Glycine (B1666218) (Gly)Very HighConsidered one of the most problematic sequences for aspartimide formation. researchgate.netnih.gov
Asparagine (Asn)HighSignificant by-product formation observed. researchgate.net
Arginine (Arg)HighProne to the side reaction, with Arg(Pbf) protection showing considerable by-product formation. researchgate.net
Aspartic Acid (Asp)HighThe -Asp-Asp- sequence is known to be sensitive to this side reaction. researchgate.net
Threonine (Thr)HighUnprotected Threonine following an Asp residue leads to considerable amounts of by-products. researchgate.net
Cysteine (Cys)Moderate to HighThe -Asp-Cys- sequence is also known to be susceptible. researchgate.net
Histidine (His)ModerateCan serve as the n+1 residue for aspartimide formation, though less common than Gly or Thr in some contexts. nih.govbiorxiv.org

In Silico Design of Novel Protecting Groups for Aspartic Acid Residues

A primary strategy to mitigate aspartimide formation during peptide synthesis is the use of optimized side-chain protecting groups for the aspartic acid residue. acs.org Computational chemistry and in silico design play a crucial role in the development of new protecting groups that are resistant to base-catalyzed cyclization. nih.gov The central hypothesis guiding this design is that increasing the steric bulk of the ester protecting group can effectively shield the β-carboxyl group, hindering the intramolecular nucleophilic attack required for aspartimide formation. iris-biotech.denih.gov

In silico approaches allow for the evaluation of potential protecting groups before undertaking laborious and costly synthesis. nih.gov Molecular modeling can predict how a given protecting group will influence the local conformation and steric environment around the aspartic acid side chain. By comparing various alkyl and cycloalkyl esters, researchers can identify candidates that offer a superior balance of stability and effective protection.

This design strategy has led to the development of several bulky protecting groups that show significantly reduced rates of aspartimide formation compared to standard groups like tert-butyl (OtBu) or cyclohexyl (OcHx). nih.govresearchgate.net For example, studies comparing a series of bulky, acyclic, aliphatic protecting groups with rigid cyclic alkyl esters demonstrated that the former are substantially more resistant to the side reaction. nih.gov The 2,4-dimethyl-3-pentyl (Dmcp) ester, in particular, offers excellent protection, even under elevated temperatures used to overcome difficult couplings. nih.govresearchgate.net Another novel group, the 3-methyl-3-pentyl (Mpe) ester, has also been shown to diminish aspartimide formation. researchgate.net The development of the 9-fluorenylmethyl (Bno) ester represents another successful application of this design philosophy, providing a simple solution that dramatically reduces by-product formation even in the most challenging Asp-Gly sequences.

Table 3: Comparison of Aspartic Acid Protecting Groups and Their Efficacy This interactive table compares different side-chain protecting groups for aspartic acid, focusing on their effectiveness in minimizing aspartimide formation.

Protecting GroupAbbreviationStructural FeatureEfficacy in Preventing Aspartimide Formation
tert-ButylOtBuStandard, relatively small alkyl groupLow to Moderate; prone to significant side reactions in sensitive sequences. acs.org
CyclohexylOcHxCyclic alkyl groupModerate; offers more steric hindrance than OtBu but can still lead to significant aspartimide formation at high temperatures. nih.gov
3-Methyl-3-pentylOMpeBulky, acyclic trialkyl-methyl esterHigh; significantly diminishes aspartimide formation compared to standard groups. researchgate.net
2,4-Dimethyl-3-pentylDmcpVery bulky, acyclic, aliphatic esterVery High; offers excellent protection and is significantly more resistant to base-catalyzed aspartimide formation than cyclic esters. nih.govresearchgate.net
2-Phenyl-2-propylOpp---High
1-Adamantyl1-AdaRigid, bulky polycyclic groupHigh; can suppress aspartimide formation under both acidic and basic conditions. researchgate.net
3-Ethyl-3-pentylOepeBulky, acyclic trialkyl-methyl esterHigh; used in DNA-encoded library synthesis to minimize the aspartimide pathway. acs.org
9-FluorenylmethylOBnoBulky aromatic groupVery High; reduces aspartimide formation to almost undetectable amounts, even in Asp-Gly sequences.

Future Directions and Emerging Research Avenues

Development of Highly Orthogonal Protecting Group Strategies for Aspartate

A primary challenge in peptide synthesis involving aspartic acid is the base-catalyzed formation of aspartimide, a side reaction that can lead to impurities and reduced yields. biotage.comresearchgate.net The development of highly orthogonal protecting groups for the aspartate side chain is a critical area of research aimed at mitigating this issue. biotage.comiris-biotech.de Orthogonality in this context refers to the ability to selectively remove different protecting groups under distinct chemical conditions, without affecting others. iris-biotech.dewikipedia.org

The standard tert-butyl (tBu) protecting group for the aspartate side chain, while widely used, is not always sufficient to prevent aspartimide formation, especially in sequences prone to this side reaction like -Asp-Gly-. nih.govsemanticscholar.org Research has therefore focused on creating more sterically hindering protecting groups to physically block the nucleophilic attack that initiates succinimide (B58015) ring formation. biotage.comresearchgate.net

Several novel protecting groups have emerged from these efforts. Bulky, acyclic aliphatic esters have shown significant promise. For instance, groups like 3-methylpent-3-yl (Mpe), 2,4-dimethyl-3-pentyl, 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) have demonstrated superior resistance to base-catalyzed aspartimide formation compared to the traditional tBu group. biotage.comresearchgate.netnih.govresearchgate.net These derivatives are designed to be sterically demanding yet flexible enough to effectively shield the β-carboxyl group. biotage.com Another innovative strategy involves the use of the 2-phenylisopropyl (2-PhiPr) ester, which can be removed under mildly acidic conditions (1% TFA) and offers significant protection against aspartimide formation, making it particularly useful for synthesizing cyclic peptides. sigmaaldrich.compeptide.com

A conceptually different approach is the cyanosulfurylide (CSY) protecting group. rsc.orgiris-biotech.de Unlike ester-based groups, the CSY group masks the carboxylate via a stable carbon-carbon bond, which is completely resistant to the conditions of solid-phase peptide synthesis (SPPS). rsc.orgiris-biotech.de This group can be cleaved oxidatively after the peptide has been assembled, offering complete suppression of aspartimide formation. rsc.orgissuu.com

Furthermore, backbone protection strategies, such as using 2,4-dimethylbenzyl (Dmb) groups on the amide nitrogen of the subsequent amino acid (e.g., in Fmoc-Asp(OtBu)-(Dmb)Gly-OH), have proven highly effective in preventing aspartimide formation in particularly susceptible sequences. iris-biotech.de

Protecting GroupAbbreviationKey FeatureReference
3-methylpent-3-ylMpeBulky, acyclic ester; offers improved steric hindrance over tBu. biotage.com
2,4-dimethyl-3-pentyl-Highly bulky and flexible acyclic ester, very resistant to base. researchgate.net
3-ethyl-3-pentylEpeNewer generation trialkylcarbinol-based ester for enhanced protection. nih.gov
2-phenylisopropyl2-PhiPrCleaved with 1% TFA, providing orthogonality and aspartimide suppression. sigmaaldrich.compeptide.com
CyanosulfurylideCSYForms a stable C-C bond with the side chain, completely suppressing aspartimide formation. rsc.orgiris-biotech.de
2,4-dimethylbenzylDmbBackbone amide protection for the residue following Aspartate. iris-biotech.de

Innovation in Reagents and Catalysts for Fmoc-Asp-OMe Chemical Transformations

Innovations are not limited to protecting groups but also extend to the reagents and catalysts used in peptide synthesis. The conditions for removing the N-terminal Fmoc group are a major factor in aspartimide formation. biotage.com While piperidine (B6355638) is the standard reagent, its basicity can promote the unwanted side reaction. acs.org

Research into alternative, milder bases for Fmoc deprotection is ongoing. Reagents such as piperazine (B1678402) and dipropylamine (B117675) (DPA) have been shown to be effective at removing the Fmoc group while significantly reducing the rate of aspartimide formation compared to piperidine. biotage.comacs.org Another strategy involves the use of the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with a scavenger like piperidine, although caution is required as it can also promote aspartimide formation in sensitive sequences. acs.orgpublish.csiro.au

The addition of acidic modifiers to the deprotection solution is another effective approach. Adding agents like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine solution can suppress aspartimide formation by reducing the basicity of the microenvironment. biotage.comresearchgate.netacs.org More recently, ethyl cyano(hydroxyimino)acetate (Oxyma) has been used as a pH modulating agent in the deprotection cocktail, demonstrating a reduction in aspartimide-related impurities. nih.gov

New coupling reagents are also being developed to improve efficiency and minimize side reactions. For instance, combinations of N,N'-diisopropylcarbodiimide (DIC) with Oxyma are used in high-temperature SPPS protocols. acs.org The development of catalysts for the selective cleavage of protecting groups, such as palladium catalysts for allyl esters, further expands the toolbox for orthogonal synthesis strategies. peptide.comnih.gov

Integration of this compound Chemistry into Next-Generation Automated Synthesis and Flow Chemistry Systems

The demand for synthetic peptides for research and therapeutic development has driven significant advances in automated synthesis technology. Automated fast-flow peptide synthesizers (AFPS) represent the next generation of this technology, enabling the rapid production of peptides. acs.orgamazonaws.com The chemistry of this compound and its derivatives is being continuously optimized for these high-speed platforms.

A key challenge in automated synthesis, particularly for longer or more hydrophobic sequences, is on-resin aggregation, which can lead to incomplete reactions and difficult purifications. nih.gov Flow chemistry systems, where reagents are continuously passed over the solid-supported peptide, offer advantages over traditional batch synthesis by ensuring that byproducts like the liberated dibenzylfulvene from Fmoc deprotection are constantly washed away, preventing side reactions. publish.csiro.au

The integration of advanced analytical techniques with automated synthesizers allows for real-time monitoring of reactions. For example, time-resolved UV-Vis spectroscopy of the Fmoc deprotection steps can provide data on the efficiency of each cycle. acs.orgamazonaws.com This data is invaluable for optimizing synthesis protocols for challenging sequences, including those containing aspartic acid. The development of specialized building blocks, such as Dmb-protected dipeptides, is also crucial for overcoming aggregation and aspartimide formation in automated synthesis.

Exploration of Novel Biological and Therapeutic Applications for Aspartyl-Containing Peptides

Aspartic acid residues play crucial roles in the biological activity of many peptides and proteins. Consequently, synthetic peptides containing aspartic acid are being explored for a wide range of therapeutic applications. frontiersin.orgbohrium.com

Anticancer Peptides: Lunasin, a peptide derived from soy and wheat, contains a polyaspartic acid chain and exhibits anticancer properties linked to its Arg-Gly-Asp (RGD) cell adhesion sequence. frontiersin.org The RGD motif itself is a key target for developing anti-cancer agents that can interfere with tumor growth and metastasis.

Antihypertensive Peptides: Bioactive peptides derived from food sources, such as soybean, have been shown to possess antihypertensive activity. frontiersin.org Peptides like Asp-Leu-Pro and Asp-Gly have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure. frontiersin.org

Immunomodulatory and Antimicrobial Peptides: Peptides containing aspartic acid are also involved in modulating the immune system and fighting infections. frontiersin.orgnih.gov For example, the α-melanocyte stimulating hormone (α-MSH) is a neuropeptide with anti-inflammatory effects. nih.gov Furthermore, synthetic peptides are being designed to mimic natural antimicrobial peptides (AMPs), which often rely on specific charge distributions, to which aspartic acid can contribute, to lyse microbial membranes. explorationpub.com

Other Therapeutic Areas: The versatility of aspartic acid means it is found in peptides being investigated for numerous other conditions. For instance, the gastric pentadecapeptide BPC 157, which contains aspartic acid, has shown neuroprotective effects and therapeutic potential for central nervous system disorders. psychiatryonline.org Additionally, aspartic acid residues are used to functionalize peptide probes and to create coordination spheres for metal ions in novel biomaterials. rsc.org

Advancements in Predictive Modeling for Complex Aspartate-Related Side Reactions

The complexity of peptide synthesis, with its numerous potential side reactions, presents an ideal challenge for computational modeling and artificial intelligence. acs.orgoup.com A significant emerging research avenue is the use of machine learning and deep learning to predict the success of a peptide synthesis and to identify sequences prone to side reactions like aspartimide formation and aggregation. acs.orgkcl.ac.uk

By training algorithms on large datasets of synthesis data, researchers are developing models that can predict the likelihood of successfully synthesizing a given peptide sequence using standard Fmoc chemistry. kcl.ac.uk These models, such as the Peptide Synthesis Score (PepSySco), analyze various features of a peptide, including its length and amino acid composition, to generate a prediction. kcl.ac.uk

For more sophisticated applications, deep learning models are being applied to the analytical data generated during automated synthesis. acs.orgamazonaws.com By analyzing thousands of Fmoc deprotection profiles, these models can learn the complex relationships between a peptide's sequence, the synthesis conditions, and the reaction outcome. acs.org This predictive power can be used to:

Identify aggregation-prone regions within a peptide sequence with high confidence. acs.org

Optimize synthesis protocols in real-time by adjusting parameters like temperature or coupling reagents. amazonaws.com

Suggest single-point mutations in a sequence that can significantly reduce aggregation and improve synthesis yield, without necessarily affecting the peptide's desired biological function. acs.org

Q & A

Q. What is the role of Fmoc-Asp-OMe in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative used to incorporate aspartic acid residues into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the methyl ester (OMe) protects the β-carboxylic acid side chain. This dual protection prevents unintended side reactions during coupling and deprotection steps .

  • Methodological Note : Use automated SPPS protocols with a coupling reagent like HBTU or DIC/HOBt. Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy.

Q. How can researchers ensure the stability of this compound during storage?

this compound is hygroscopic and sensitive to moisture and light. Store at –20°C in a desiccator with silica gel. Confirm purity via HPLC or NMR before use, as degradation products (e.g., free aspartic acid) can compromise synthesis yields .

  • Methodological Note : Conduct periodic stability assays by comparing fresh and stored batches using LC-MS.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.
  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm the integrity of the Fmoc and methyl ester groups .
  • Mass Spectrometry : ESI-MS or MALDI-TOF can detect molecular ions (e.g., m/z 369.4 for this compound) .

Advanced Research Questions

Q. How can racemization of this compound be minimized during peptide coupling?

Racemization occurs under basic conditions or prolonged coupling times. Mitigation strategies include:

  • Using low-basicity activators (e.g., Oxyma Pure/DIC) instead of HOBt/DIPEA.
  • Conducting coupling reactions at 0–4°C for heat-sensitive sequences.
  • Monitoring enantiomeric purity via chiral HPLC .
  • Data Analysis : Compare CD spectra or Marfey’s reagent derivatization results pre- and post-synthesis .

Q. What computational methods support the optimization of this compound coupling efficiency?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model steric and electronic interactions between this compound and resin-bound peptides. Key parameters:

  • Solvent effects (e.g., DMF vs. DCM).
  • Transition-state energy barriers for coupling reactions.
  • Validation : Compare simulated coupling rates with experimental HPLC yield data .

Q. How do side-chain protecting groups influence the solubility and reactivity of this compound?

The methyl ester (OMe) group reduces polarity, enhancing solubility in organic solvents like DMF. However, bulkier groups (e.g., cyclohexyl ester) may improve β-carboxylic acid protection but require harsher deprotection conditions (e.g., TFA/scavengers).

  • Experimental Design : Test solubility in DMF/DCM mixtures via turbidimetry. Compare deprotection efficiency using 19F^{19}\text{F}-NMR to track TFA-mediated cleavage .

Data Contradictions and Reproducibility

Q. How should researchers address discrepancies in reported coupling efficiencies for this compound?

Variations in coupling efficiency (e.g., 85–95% in literature) may arise from:

  • Differences in resin type (Wang vs. Rink amide).
  • Activation reagent purity (e.g., HBTU vs. COMU).
  • Resolution : Standardize protocols using a reference peptide (e.g., ACP fragment) and report detailed reaction conditions (solvent, temperature, molar ratios) .

Q. What steps ensure reproducibility in this compound-based peptide synthesis?

  • Documentation : Follow FAIR data principles—include raw NMR/HPLC files, coupling time logs, and batch-specific purity data.
  • Cross-Validation : Collaborate with independent labs to replicate synthesis and analytical results .

Tables for Key Parameters

Parameter Optimal Condition Reference
Storage Temperature–20°C (desiccated)
Coupling ReagentDIC/Oxyma Pure
Deprotection Reagent20% Piperidine/DMF
Racemization Rate (pH 8.5)<1% (with Oxyma Pure)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.